molecular formula C29H52N2O2 B14174494 N-Docosyl-N'-(4-hydroxyphenyl)urea CAS No. 928653-47-8

N-Docosyl-N'-(4-hydroxyphenyl)urea

Cat. No.: B14174494
CAS No.: 928653-47-8
M. Wt: 460.7 g/mol
InChI Key: MJRTYDLARNVJLI-UHFFFAOYSA-N
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Description

N-Docosyl-N’-(4-hydroxyphenyl)urea is a chemical compound with the molecular formula C29H52N2O2 It is characterized by the presence of a long alkyl chain (docosyl group) and a phenolic group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Docosyl-N’-(4-hydroxyphenyl)urea typically involves the reaction of docosylamine with 4-hydroxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Docosylamine+4-Hydroxyphenyl isocyanateN-Docosyl-N’-(4-hydroxyphenyl)urea\text{Docosylamine} + \text{4-Hydroxyphenyl isocyanate} \rightarrow \text{N-Docosyl-N'-(4-hydroxyphenyl)urea} Docosylamine+4-Hydroxyphenyl isocyanate→N-Docosyl-N’-(4-hydroxyphenyl)urea

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-Docosyl-N’-(4-hydroxyphenyl)urea may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-Docosyl-N’-(4-hydroxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

N-Docosyl-N’-(4-hydroxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of N-Docosyl-N’-(4-hydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. The phenolic group can interact with enzymes and receptors, modulating their activity. The long alkyl chain may facilitate membrane interactions, enhancing the compound’s bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-Docosyl-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a hydroxyl group.

    N-Docosyl-N’-(4-chlorophenyl)urea: Contains a chlorine atom in place of the hydroxyl group.

    N-Docosyl-N’-(4-nitrophenyl)urea: Features a nitro group instead of a hydroxyl group.

Uniqueness

N-Docosyl-N’-(4-hydroxyphenyl)urea is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential bioactivity make it a valuable molecule for research and industrial applications.

Properties

CAS No.

928653-47-8

Molecular Formula

C29H52N2O2

Molecular Weight

460.7 g/mol

IUPAC Name

1-docosyl-3-(4-hydroxyphenyl)urea

InChI

InChI=1S/C29H52N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-30-29(33)31-27-22-24-28(32)25-23-27/h22-25,32H,2-21,26H2,1H3,(H2,30,31,33)

InChI Key

MJRTYDLARNVJLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

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